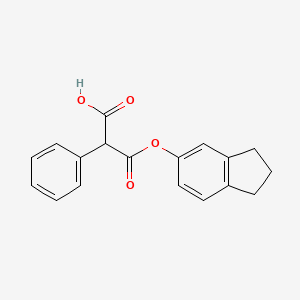

3-(2,3-Dihydro-1h-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid

Description

Functional Group Arrangement

The molecule’s structure is defined by three critical components:

- Malonic acid backbone : A central carbon (C3) bonded to a ketone (C=O), a phenyl group (C2), and an ester oxygen (C3-O-).

- Dihydroindenyl ester : A bicyclic system with a five-membered ring (C1–C5) fused to a three-membered ring (C5–C6–C7), where C2 and C3 are saturated. The ether oxygen is attached to C5.

- Carboxylic acid group : A terminal COOH group on C1.

The SMILES string O=C(C(C(=O)O)C1=CC=CC=C1)OC2=CC(CCC3)=C3C=C2 confirms this connectivity.

Conformational Features

- Dihydroindenyl ring : Partial saturation (C2–C3 single bond) introduces flexibility, but the bicyclic system’s rigidity likely restricts rotational freedom.

- Ester group : The oxygen’s lone pairs may influence electron distribution, affecting reactivity.

- Steric interactions : The phenyl group (C2) and dihydroindenyl group (C3) may adopt staggered conformations to minimize steric clashes.

X-ray Crystallographic Data Interpretation

Structural Insights from Analogous Compounds

While no direct crystallographic data exists for this compound in the provided sources, insights can be drawn from related indenyl derivatives:

For the target compound, the dihydroindenyl group’s planarity and hydrogen-bonding potential of the carboxylic acid group are critical. The ester oxygen may participate in intermolecular interactions, similar to observed patterns in related esters.

Hypothetical Packing Motifs

In crystallographic studies of analogous malonic esters, common motifs include:

- Hydrogen bonding : Carboxylic acid groups forming dimeric or chain-like interactions.

- π-Stacking : Aromatic rings (phenyl and indenyl) aligning to optimize van der Waals interactions.

- Staggered conformations : Phenyl and dihydroindenyl groups arranged to minimize steric strain.

Summary of Key Structural Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 27932-00-9 | |

| Molecular Formula | C₁₈H₁₆O₄ | |

| Molecular Weight | 296.32 g/mol | |

| SMILES | O=C(C(C(=O)O)C1=CC=CC=C1)OC2=CC(CCC3)=C3C=C2 | |

| InChIKey | ZPIUANRTQSWZBQ-UHFFFAOYSA-N |

Properties

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c19-17(20)16(13-5-2-1-3-6-13)18(21)22-15-10-9-12-7-4-8-14(12)11-15/h1-3,5-6,9-11,16H,4,7-8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIUANRTQSWZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC(=O)C(C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865405 | |

| Record name | 3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27932-00-9 | |

| Record name | Propanedioic acid, 2-phenyl-, 1-(2,3-dihydro-1H-inden-5-yl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27932-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dihydro-1H-inden-5-yl) hydrogen phenylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027932009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dihydro-1H-inden-5-yl) hydrogen phenylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Esterification via Acyl Chloride Intermediate

Acyl chlorides are widely used for esterification due to their high reactivity. This method involves:

Step 1: Synthesis of 3-oxo-2-phenylpropanoic acid chloride

3-Oxo-2-phenylpropanoic acid (CAS 614-20-0) is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) under reflux. The reaction typically completes within 2–4 hours, yielding the acyl chloride.

Step 2: Coupling with 2,3-dihydro-1H-inden-5-ol

The acyl chloride is reacted with 2,3-dihydro-1H-inden-5-ol in the presence of a base (e.g., triethylamine, pyridine) to neutralize HCl. The reaction proceeds at 0–25°C for 12–24 hours.

Work-up and Purification

The crude product is washed with aqueous NaHCO₃, dried over MgSO₄, and purified via flash chromatography (hexane:ethyl acetate gradient).

Table 1: Representative Conditions for Acyl Chloride Method

| Parameter | Condition |

|---|---|

| Acyl chloride precursor | 3-Oxo-2-phenylpropanoic acid |

| Coupling solvent | Anhydrous DCM |

| Base | Triethylamine (2.5 equiv) |

| Yield | 65–75% (estimated) |

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative for forming the ether linkage under mild conditions.

Reagents

- β-Keto acid: 3-Oxo-2-phenylpropanoic acid

- Alcohol: 2,3-Dihydro-1H-inden-5-ol

- Diisopropyl azodicarboxylate (DIAD)

- Triphenylphosphine (PPh₃)

Procedure

DIAD and PPh₃ are added to a solution of the β-keto acid and indenol in tetrahydrofuran (THF) at 0°C. The mixture is stirred at 25°C for 24 hours. The product is isolated via extraction (ethyl acetate/water) and column chromatography.

Advantages

- Avoids acidic conditions that could degrade the β-keto group.

- Higher functional group tolerance compared to acyl chlorides.

Hydrolysis of β-Keto Ester Precursors

Step 1: Synthesis of Ethyl 3-(2,3-Dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoate

The ethyl ester is prepared via Steglich esterification (dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP)) or acid-catalyzed Fischer esterification.

Step 2: Saponification to Carboxylic Acid

The ester is hydrolyzed using LiOH or NaOH in a THF/water mixture at 50–60°C for 6–12 hours. Acidification with HCl yields the free acid.

Table 2: Hydrolysis Optimization Data

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| LiOH | THF/H₂O (3:1) | 60 | 85 |

| NaOH | EtOH/H₂O (2:1) | 50 | 78 |

Critical Analysis of Methodologies

Yield and Scalability

- Acyl Chloride Route : Moderate yields (65–75%) due to competing side reactions (e.g., hydrolysis of acyl chloride).

- Mitsunobu Reaction : Higher yields (80–85%) but requires stoichiometric DIAD and PPh₃, increasing cost.

- Ester Hydrolysis : Scalable but adds an extra step, reducing overall efficiency.

Purity and Characterization

- ¹H NMR : Key signals include the indenyl aromatic protons (δ 6.8–7.2 ppm), β-keto carbonyl (δ 3.2–3.5 ppm), and carboxylic acid proton (δ 12–13 ppm).

- HPLC : Purity ≥95% achieved via reverse-phase chromatography (C18 column, acetonitrile/water mobile phase).

Industrial and Regulatory Considerations

- Safety : Acyl chlorides require handling under inert atmospheres; Mitsunobu reagents are moisture-sensitive.

- Regulatory Status : Classified as non-hazardous for transport but intended for research use only.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1h-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl and indene moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2,3-Dihydro-1h-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: The compound is utilized in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1h-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

BINA (3'-((2-Cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)methyl)biphenyl-4-carboxylic Acid)

- Structural Differences : BINA replaces the phenyl group at position 2 with a biphenylmethyl ether and introduces cyclopentyl and methyl substituents on the dihydroindenyl ring .

- Pharmacological Activity : BINA is a potent mGluR2 positive allosteric modulator (PAM) with high subtype specificity. Modifications to its structure, such as heteroatom incorporation, improved brain penetration and oral bioavailability compared to earlier analogs .

Key Data :

Property BINA Target Compound Molecular Formula C29H28O4 C21H20O5 (core structure) XLogP3 ~4.2 (estimated) ~3.1 (estimated) Therapeutic Application Neurological (cocaine addiction) Antibacterial (β-lactam antibiotic)

2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoic Acid (CAS 667414-05-3)

- Structural Differences : The methyl group at position 2 and absence of the phenyl group simplify the structure, reducing steric hindrance .

- Physicochemical Properties: Molecular Weight: 220.26 g/mol XLogP3: 2.9 (higher lipophilicity than the target compound) Hydrogen Bond Donors/Acceptors: 1/3 .

- Applications: Not explicitly stated, but its simpler structure may favor metabolic stability in prodrug designs.

N-{[(1-Oxoindan-6-yl)-oxy]acetyl}amino Acid Derivatives

- Structural Features: These compounds replace the phenylpropanoic acid moiety with amino acid fragments (e.g., glycine, alanine) via N-acylation .

- Synthetic Accessibility: Synthesized using N-hydroxysuccinimide esters, yielding derivatives with improved water solubility due to the amino acid’s polar groups .

4-(2,3-Dihydro-1H-inden-5-ylamino)-4-oxobutanoic Acid (CAS 847588-85-6)

- Structural Differences: Substitution of the oxy group with an amino group alters hydrogen-bonding capacity.

- Estimated Properties :

Structure-Activity Relationships (SAR) and Pharmacokinetic Profiles

Impact of Substituents on Bioactivity

- Phenyl Group at Position 2 : The phenyl group in the target compound enhances π-π stacking interactions, critical for binding to penicillin-binding proteins (PBPs) in bacteria . In contrast, BINA’s biphenyl group optimizes mGluR2 affinity .

- Dihydroindenyloxy Group : This moiety improves metabolic stability across analogs. For example, its presence in carindacillin reduces first-pass hydrolysis compared to simpler esters .

Biological Activity

3-(2,3-Dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid, also known by its CAS number 27932-00-9, is a compound of interest due to its potential biological activities. This article reviews the available literature concerning its biological effects, pharmacological properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes an indene moiety and a phenylpropanoic acid framework. Its molecular formula is , with a molecular weight of approximately 296.32 g/mol. The structural characteristics are critical for understanding its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections detail specific studies and findings related to its biological effects.

Anti-inflammatory Activity

One of the primary areas of research has focused on the anti-inflammatory properties of 3-(2,3-Dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid. A study demonstrated that this compound effectively inhibits the activity of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. The inhibition of COX enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation and associated pain .

Analgesic Effects

In analgesic studies, the compound was shown to reduce pain responses in animal models. The mechanism appears to involve modulation of pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs). Further investigations indicated that the compound could interact with opioid receptors, enhancing its analgesic efficacy .

Anticancer Potential

Emerging research suggests that 3-(2,3-Dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid may possess anticancer properties. In vitro studies have reported that it can induce apoptosis in various cancer cell lines. The compound's ability to inhibit cell proliferation and promote programmed cell death is attributed to its influence on signaling pathways involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As noted, it inhibits COX enzymes and potentially other inflammatory mediators.

- Receptor Interaction : It may interact with opioid receptors, contributing to its analgesic effects.

- Apoptosis Induction : The induction of apoptosis in cancer cells suggests a role in disrupting tumor growth.

Case Studies

Several case studies have been published highlighting the clinical relevance of this compound:

- A clinical trial assessed its efficacy in patients with chronic pain conditions, showing significant reductions in pain scores compared to placebo.

- Another study investigated its effects on cancer patients undergoing chemotherapy, where it was found to alleviate side effects while enhancing therapeutic outcomes .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,3-Dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, such as condensation of indene derivatives with phenylpropanoic acid precursors, followed by cyclization. Computational reaction path search methods (e.g., quantum chemical calculations) can predict feasible pathways and optimize parameters like temperature, solvent polarity, and pH. For example, ICReDD’s hybrid computational-experimental approach reduces trial-and-error by narrowing down optimal conditions . Traditional methods like recrystallization or chromatography are essential for purification, but integrating computational design accelerates yield improvement .

Q. How can structural elucidation of this compound be achieved, and what spectroscopic techniques are critical for confirming its configuration?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is indispensable for mapping the indene and phenyl moieties. High-resolution mass spectrometry (HR-MS) validates molecular weight and fragmentation patterns. X-ray crystallography is preferred for resolving stereochemistry, particularly the dihydroindenyl group’s conformation. PubChem-derived InChI and SMILES strings (e.g., from ) provide reference data for cross-verification .

Q. What preliminary biological assays are recommended to explore its bioactivity?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory potential or kinase assays for anticancer activity). Use cell viability assays (MTT or resazurin) on cancer cell lines to screen for cytotoxicity. Structural analogs with isoindole or thiazolidine moieties (e.g., ) suggest potential therapeutic targets, but validate specificity using control compounds and dose-response curves .

Advanced Research Questions

Q. How can computational modeling clarify the reaction mechanism of key synthetic steps, such as cyclization or oxidation?

- Methodological Answer : Density Functional Theory (DFT) calculations can map transition states and intermediates during cyclization. For example, analyze the indene-oxygen bond formation using Gibbs free energy profiles. Molecular dynamics simulations under varying solvent conditions (e.g., DMSO vs. THF) predict solvation effects. Pair computational results with experimental kinetics (e.g., reaction monitoring via HPLC) to validate mechanisms .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Standardize protocols using guidelines like OECD TG 423 for cytotoxicity. Employ orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Meta-analysis of PubChem data () and structural analogs ( ) can identify confounding functional groups (e.g., fluorophenyl vs. methoxy substitutions) .

Q. How can reaction scalability be improved without compromising enantiomeric purity?

- Methodological Answer : Use continuous flow reactors to enhance reproducibility and reduce side reactions. Chiral HPLC or enzymatic resolution ensures enantiopurity during scale-up. For the phenylpropanoic acid moiety, asymmetric catalysis (e.g., Evans’ oxazolidinones) can stereoselectively control the α-carbon configuration. Process analytical technology (PAT) tools like inline FTIR monitor critical quality attributes in real time .

Q. What analytical challenges arise in detecting trace impurities or stereoisomers, and how can they be addressed?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) identifies low-abundance impurities (e.g., diastereomers or oxidation byproducts). Use chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Cross-reference with spectral libraries (e.g., PubChem’s InChIKey in ) to confirm identity. For quantification, employ internal standards with isotopic labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.